UNC0631 is a potent and selective inhibitor of the histone lysine methyltransferase G9a (EHMT2). [] G9a catalyzes the dimethylation of lysine 9 on histone H3 (H3K9me2), a modification associated with transcriptional repression. [] By inhibiting G9a, UNC0631 can disrupt this repressive mark and potentially reactivate the expression of silenced genes. This mechanism makes UNC0631 a valuable tool in studying the role of G9a in various cellular processes and disease models.
Molecular Structure Analysis
UNC0631 possesses a complex molecular structure typical of small molecule inhibitors. It features a central quinazoline ring system decorated with various substituents that contribute to its binding affinity and selectivity for G9a. Detailed structural information can be found in the original research publication. []
Mechanism of Action
UNC0631 functions by selectively inhibiting the enzymatic activity of G9a. [] This inhibition prevents the addition of methyl groups to lysine 9 of histone H3, thereby interfering with the establishment of the H3K9me2 mark associated with gene silencing. By blocking this epigenetic modification, UNC0631 can modulate gene expression and influence cellular processes regulated by G9a.
Applications
Cancer research: Studies have explored the use of UNC0631 as a potential therapeutic agent in various cancer models:
Breast cancer: UNC0631 demonstrated significant inhibition of breast cancer cell proliferation in vitro. [] Researchers observed a negative correlation between G9a expression and patient age, and a positive correlation with Her-2, Ki-67, and E-cadherin expressions. [] High G9a expression was also linked to poor prognosis, suggesting G9a and potentially UNC0631 as targets for diagnosis and treatment. []
Pancreatic cancer: UNC0631 exhibited synergistic effects when combined with the checkpoint kinase 1 (CHK1) inhibitor LY2606368, effectively reducing pancreatic cancer cell growth in both monolayer and 3D spheroid cultures. [] This combination also triggered apoptosis and reduced tumor growth in a xenograft model. []
Glioma and Glioblastoma: While not the most effective in recurrent tumors, UNC0631 showed significant potential in reducing tumor viability across various histopathological types and grades of glioma and glioblastoma. []
Psoriasis research: UNC0631 has been utilized in proteomics studies investigating the role of protein tyrosine phosphatase receptor type S (PTPRS) in psoriasis. [] While the specific details are not provided, this suggests a potential link between G9a activity and the inflammatory response in psoriasis.
Related Compounds
BIX01294
Compound Description: BIX01294 is a chemical compound that acts as a potent and selective inhibitor of the histone methyltransferases G9a and GLP. It is widely used in research to study the biological roles of these enzymes. []Relevance: BIX01294 shares a similar quinazoline core structure with UNC0631 and served as the starting point for its structure-based design. While BIX01294 displays potent in vitro activity against G9a, UNC0631 exhibits superior cellular potency and improved pharmacokinetic properties. []
UNC0321
Compound Description: UNC0321 is a potent and selective inhibitor of G9a histone methyltransferase, derived from the quinazoline scaffold. It was developed as part of a research effort to identify effective G9a inhibitors with enhanced potency. []Relevance: UNC0321 is a direct precursor to UNC0631 in the structure-activity relationship (SAR) studies aimed at optimizing cellular activity. While UNC0321 showed very high in vitro potency, it lacked sufficient cellular potency, leading to further modifications that resulted in UNC0631. []
UNC0646
Compound Description: UNC0646 is a potent and selective inhibitor of G9a histone methyltransferase. It demonstrates excellent potency in various cell lines and a desirable separation between its functional potency and cell toxicity. []Relevance: UNC0646 represents another successful outcome of the SAR exploration around the quinazoline scaffold, aiming to enhance the cellular activity of G9a inhibitors like UNC0631. Both compounds showcase the effectiveness of this approach in generating potent and cell-active G9a inhibitors. []
Panobinostat
Compound Description: Panobinostat is a histone deacetylase (HDAC) inhibitor with potential anticancer properties. [] Relevance: While structurally unrelated to UNC0631 (a G9a inhibitor), panobinostat emerged as the most effective compound in reducing tumor viability in a study screening epigenetic inhibitors against glioma and glioblastoma. This finding highlights the potential of combining different classes of epigenetic modulators, such as G9a and HDAC inhibitors, for synergistic anticancer effects. []
LAQ824
Compound Description: LAQ824 is another potent HDAC inhibitor investigated for its anticancer properties. []Relevance: Similar to panobinostat, LAQ824 exhibited promising efficacy in reducing tumor viability in the same glioma and glioblastoma study, suggesting a potential therapeutic avenue using HDAC inhibitors alone or in combination with G9a inhibitors like UNC0631. []
HC Toxin
Compound Description: HC toxin is an HDAC inhibitor known for its biological activity. []Relevance: HC Toxin, while less potent than panobinostat and LAQ824, still demonstrated significant efficacy in reducing tumor viability in the glioma study. This further supports the potential of targeting HDACs in conjunction with G9a, as exemplified by UNC0631, for cancer therapy. []
JIB-04
Compound Description: JIB-04 is a KDM inhibitor (lysine demethylase inhibitor). []Relevance: While belonging to a different class of epigenetic inhibitors compared to UNC0631, JIB-04, alongside UNC0631, displayed significant efficacy in reducing tumor viability, particularly in recurrent tumors. This observation underscores the potential of exploring combinatorial approaches targeting various epigenetic regulators, including G9a and KDMs. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-(2,6-difluorophenyl)-5-[3-[2-[5-ethyl-2-methoxy-4-[4-(4-methylsulfonyl-1-piperazinyl)-1-piperidinyl]anilino]-4-pyrimidinyl]-2-imidazo[1,2-a]pyridinyl]-2-methoxybenzamide is a member of benzamides.
IGF-1R/IR Inhibitor KW-2450 is an orally bioavailable inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) tyrosine kinases with potential antineoplastic activity. IGF-1R/IR inhibitor KW-2450 selectively binds to and inhibits the activities of IGF-1R and IR, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. IGF-R1 and IR tyrosine kinases, overexpressed in a variety of human cancers, play significant roles in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
PL225B is an orally bioavailable inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor PL225B selectively binds to and inhibits the activities of IGF-1R, which may result in both the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis in IGF-1R-overexpressing tumor cells. IGF-1R, a receptor tyrosine kinase overexpressed in a variety of human cancers, plays a significant role in the stimulation of cellular proliferation, oncogenic transformation, and suppression of apoptosis.
3-[8-amino-1-(2-phenyl-7-quinolinyl)-3-imidazo[1,5-a]pyrazinyl]-1-methyl-1-cyclobutanol is a member of quinolines and a member of cyclobutanes. An orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. IGF-1R inhibitor OSI-906 selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Linsitinib is an orally bioavailable small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) with potential antineoplastic activity. Linsitinib selectively inhibits IGF-1R, which may result in the inhibition of tumor cell proliferation and the induction of tumor cell apoptosis. Overexpressed in a variety of human cancers, IGF-1R stimulates cell proliferation, enables oncogenic transformation, and suppresses apoptosis.
Activation of bone morphogenetic protein (BMP) type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. K02288 is a 2-aminopyridine-based inhibitor of ALK1 and ALK2 with IC50 values of 1.8 and 1.1 nM, respectively. It is less selective for ALK3, 4, 5, and 6 subtypes and the type II BMP receptor ActRIIA, demonstrating IC50 values of 34.4, 302, 321, 6.4, and 220 nM, respectively. K02288 can prevent BMP4-induced SMAD1/5/8 pathway activation in vitro (IC50 = 100 nM) without affecting TGF-β signaling. Furthermore, at 8-10 µM, K02288 has been used to induce the dorsalization of zebrafish embryos. Through specific inhibition of BMP signaling, this compound can be used to research stem cell biology and disease models of musculoskeletal dysplasia and cancer. Novel highly selective inhibitor of the bone morphogenetic protein (BMP) receptor kinase ALK2 (ACVR1) K02288 is a potent inhibitor of BMP signaling. K02288 has in vitro activity against ALK2 at low nanomolar concentrations similar to the current lead compound LDN-193189. K02288 specifically inhibited the BMP-induced Smad pathway without affecting TGF-β signaling and induced dorsalization of zebrafish embryos.
GW 788388 is a selective inhibitor of transforming growth factor-β (TGF-β) type 1 receptor (TGFBR1 or ALK5; IC50 = 18 nM). It inhibits the expression of collagen type I in cells (IC50 = 93 nM) and in mice when given orally at 10 mg/kg once a day. As TGF-β stimulates fibrosis in a range of tissues, GW 788388 reduces typical features of fibrosis, including tissue remodeling, increased expression of α-smooth muscle actin and production of collagen I. GW 788388 also blocks TGF-β-mediated production of VEGF by fibroblasts, as well as subsequent angiogenesis in vitro. Inhibition of ALK5 signaling by GW 788388 also induces hypertrophy in femoral growth plates in rats. Potent and selective inhibitor of TGF-beta type I receptor GW788388 is a new TGF-beta type I receptor inhibitor with a much improved pharmacokinetic profile compared with SB431542. We studied its effect in vitro and found that it inhibited both the TGF-beta type I and type II receptor kinase activities, but not that of the related bone morphogenic protein type II receptor. Further, it blocked TGF-beta-induced Smad activation and target gene expression, while decreasing epithelial-mesenchymal transitions and fibrogenesis.
Vactosertib is under investigation in clinical trial NCT03724851 (Vactosertib in Combination With Pembrolizumab in Metastatic Colorectal or Gastric Cancer). Vactosertib is an orally bioavailable inhibitor of the serine/threonine kinase, transforming growth factor (TGF)-beta receptor type 1 (TGFBR1), also known as activin receptor-like kinase 5 (ALK5), with potential antineoplastic activity. Upon oral administration, vactosertib inhibits the activity of TGFBR1 and prevents TGF-beta/TGFBR1-mediated signaling. This suppresses tumor growth in TGFBR1-overexpressing tumor cells. TGFBR1, which is overexpressed in a variety of tumor cell types, plays a key role in tumor cell proliferation. Expression of TGF-beta promotes tumor cell proliferation, enhances the migration of tumor cells and suppresses the response of the host immune system to tumor cells.